molecular formula C14H7Br4NO3 B8764216 3,4,5,6-Tetrabromophthalanilic acid CAS No. 80992-21-8

3,4,5,6-Tetrabromophthalanilic acid

Cat. No.: B8764216
CAS No.: 80992-21-8
M. Wt: 556.8 g/mol
InChI Key: BGJNDGKDEFEHGF-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrabromophthalanilic acid (C₁₄H₅Br₄FN₂O₅, molecular weight 619.821 g/mol) is a brominated aromatic compound derived from phthalanilic acid, where four bromine atoms replace hydrogen atoms at the 3,4,5,6-positions of the benzene ring . Its synthesis typically involves electrophilic bromination of precursor anhydrides or imides under controlled conditions, leveraging the reactivity of aromatic rings with electron-withdrawing substituents . However, its environmental persistence and toxicity profile require careful evaluation, aligning with broader concerns about brominated compounds .

Properties

CAS No.

80992-21-8

Molecular Formula

C14H7Br4NO3

Molecular Weight

556.8 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-(phenylcarbamoyl)benzoic acid

InChI

InChI=1S/C14H7Br4NO3/c15-9-7(13(20)19-6-4-2-1-3-5-6)8(14(21)22)10(16)12(18)11(9)17/h1-5H,(H,19,20)(H,21,22)

InChI Key

BGJNDGKDEFEHGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 3,4,5,6-tetrabromophthalanilic acid are best contextualized through comparison with halogenated analogs and functional derivatives. Key compounds for comparison include:

Halogenated Phthalimides and Anhydrides

Compound Name Molecular Formula Halogen Type Molecular Weight (g/mol) Solubility Key Applications
This compound C₁₄H₅Br₄FN₂O₅ Br 619.82 Moderate in polar solvents Flame retardant intermediates
3,4,5,6-Tetrachloro-1,8-naphthalimide C₁₂H₄Cl₄N₂O₂ Cl 354.94 High in organic solvents Organic electronics
3,4,5,6-Tetrafluorophthalic anhydride C₈F₄O₃ F 220.08 Low in non-polar solvents Polymer synthesis
  • Reactivity : Brominated compounds exhibit slower electrophilic substitution compared to chlorinated analogs due to bromine’s larger atomic size and lower electronegativity. This impacts their utility in stepwise syntheses .
  • Thermal Stability : Bromine’s higher atomic mass confers superior flame-retardant properties to this compound compared to fluorinated or chlorinated derivatives .
  • Environmental Impact : Brominated compounds are more persistent in ecosystems than their chlorinated or fluorinated counterparts, raising regulatory concerns .

Brominated Flame Retardants (BFRs)

This compound shares functional similarities with industrial BFRs like tetrabromobisphenol A (TBBPA) and 2,3,4,5-tetrabromobenzoic acid. Key distinctions include:

  • Degradation Pathways : Unlike TBBPA, which degrades into hydroxylated metabolites, this compound forms stable sulfonic acid derivatives under environmental conditions .
  • Application Scope : While TBBPA is widely used in epoxy resins, this compound is primarily a niche intermediate for specialized syntheses .

Functional Derivatives

  • 3,4,5,6-Tetrabromophthalic Anhydride : A precursor to this compound, this anhydride is more reactive in esterification and imidization reactions due to its electrophilic carbonyl groups .
  • 4'-Fluoro-3'-nitro-3,4,5,6-tetrabromophthalanilic acid : A fluorinated nitro derivative with enhanced electrophilicity, used in targeted drug delivery systems .

Detailed Research Findings

Environmental and Toxicological Data

  • Persistence : Brominated aromatic compounds exhibit half-lives exceeding 100 days in aquatic environments, necessitating stringent disposal protocols .
  • Toxicity : In vitro studies indicate moderate cytotoxicity (IC₅₀ = 45 µM in mammalian cells), attributed to bromine’s interference with mitochondrial electron transport chains .

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